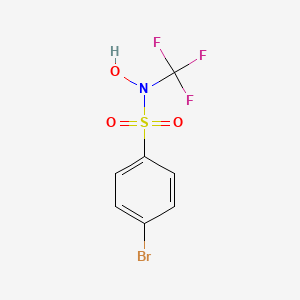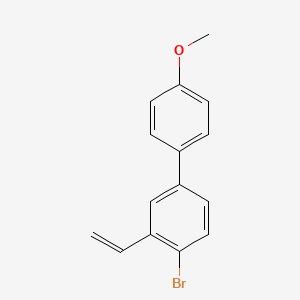![molecular formula C8H11F3N2OS2 B14127750 3-[4-(Methylsulfanyl)butyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one CAS No. 88977-04-2](/img/structure/B14127750.png)
3-[4-(Methylsulfanyl)butyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Methylsulfanyl)butyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one is a compound belonging to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of the trifluoromethyl group and the thiadiazole ring in its structure contributes to its unique chemical properties and biological activities.
Métodos De Preparación
The synthesis of 3-[4-(Methylsulfanyl)butyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 4-(Methylsulfanyl)butylamine with a trifluoromethyl-substituted thiadiazole precursor in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as acetone or ethanol, and the product is purified by recrystallization or chromatography.
Análisis De Reacciones Químicas
3-[4-(Methylsulfanyl)butyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding thiols or amines.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-[4-(Methylsulfanyl)butyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it can inhibit DNA replication in cancer cells, thereby preventing their proliferation . The exact molecular pathways involved may vary depending on the specific application and target.
Comparación Con Compuestos Similares
3-[4-(Methylsulfanyl)butyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one can be compared with other 1,3,4-thiadiazole derivatives, such as:
1,3,4-Thiadiazole: The parent compound, which lacks the methylsulfanyl and trifluoromethyl groups.
5-(Trifluoromethyl)-1,3,4-thiadiazole: A similar compound with only the trifluoromethyl group.
3-(Methylsulfanyl)-1,3,4-thiadiazole: A similar compound with only the methylsulfanyl group.
The presence of both the methylsulfanyl and trifluoromethyl groups in this compound contributes to its unique chemical properties and enhances its biological activities compared to its analogs .
Propiedades
Número CAS |
88977-04-2 |
|---|---|
Fórmula molecular |
C8H11F3N2OS2 |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
3-(4-methylsulfanylbutyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-one |
InChI |
InChI=1S/C8H11F3N2OS2/c1-15-5-3-2-4-13-7(14)16-6(12-13)8(9,10)11/h2-5H2,1H3 |
Clave InChI |
ZTKBHIWQULXSQW-UHFFFAOYSA-N |
SMILES canónico |
CSCCCCN1C(=O)SC(=N1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Bromo-1-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B14127682.png)
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B14127691.png)
![N-Phenyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14127693.png)




![1-(2-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127719.png)



![N,N,2,3-tetramethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B14127739.png)
